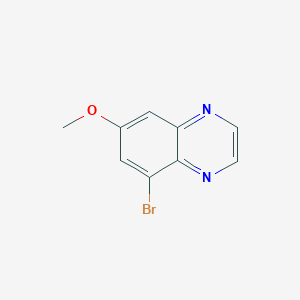
5-Bromo-7-méthoxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methoxyquinoxaline (BMQ) is a heterocyclic aromatic compound . It has a molecular weight of 239.07 . The IUPAC name for this compound is 5-bromo-7-methoxyquinoxaline .
Molecular Structure Analysis
The InChI code for 5-Bromo-7-methoxyquinoxaline is 1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-7-methoxyquinoxaline is a solid at ambient temperature . Its CAS Number is 2149589-64-8 .Mécanisme D'action
The mechanism of action of 5-Bromo-7-MQX is not fully understood. However, it is thought to interact with certain enzymes and hormones in the body. It is believed that 5-Bromo-7-MQX inhibits the activity of certain enzymes, which can lead to changes in the biochemical pathways in the body. Additionally, it is believed that 5-Bromo-7-MQX can interact with certain hormones, leading to changes in the physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-7-MQX are not fully understood. However, it is believed that 5-Bromo-7-MQX can inhibit the activity of certain enzymes, leading to changes in the biochemical pathways in the body. Additionally, it is believed that 5-Bromo-7-MQX can interact with certain hormones, leading to changes in the physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-7-MQX in laboratory experiments include its low cost, ease of synthesis, and wide range of uses. Additionally, 5-Bromo-7-MQX is a stable compound and is not toxic, making it safe to use in laboratory experiments. The limitations of using 5-Bromo-7-MQX in laboratory experiments include its limited availability in some parts of the world, as well as its low solubility in some solvents.
Orientations Futures
The future directions for 5-Bromo-7-MQX include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into the mechanism of action of 5-Bromo-7-MQX is needed in order to fully understand its effects on the body. Additionally, further research into the synthesis of 5-Bromo-7-MQX is needed in order to make it more widely available and easier to synthesize. Finally, further research into the potential applications of 5-Bromo-7-MQX in environmental studies is needed in order to better understand its effects on the environment.
Méthodes De Synthèse
5-Bromo-7-MQX can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the reaction of 5-bromo-7-nitroquinoxaline with methylamine in an aqueous solution. This reaction yields a product that is composed of 5-bromo-7-methoxyquinoxaline and a byproduct of 5-nitro-7-methoxyquinoxaline. Another method of synthesis involves the reaction of 5-bromo-7-nitroquinoxaline and methylamine in an organic solvent such as dimethylformamide. This reaction yields a product that is composed of 5-bromo-7-methoxyquinoxaline and a byproduct of 5-nitro-7-methoxyquinoxaline.
Applications De Recherche Scientifique
- Propriétés anticancéreuses: Des chercheurs ont étudié le potentiel de la 5-Bromo-7-méthoxyquinoxaline comme agent anticancéreux. Sa capacité à inhiber des voies cellulaires spécifiques ou à cibler les cellules cancéreuses en fait un candidat prometteur pour le développement de médicaments .
- Inhibiteurs de kinase: Les dérivés de la quinoxaline, y compris ce composé, ont été explorés comme inhibiteurs de kinase. Les kinases jouent un rôle crucial dans la signalisation cellulaire, et leur inhibition peut avoir un impact sur diverses maladies, notamment le cancer et l'inflammation .
- Modulation du récepteur du glutamate: La this compound agit comme un antagoniste sélectif des récepteurs AMPA (acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique). Ces récepteurs sont impliqués dans la transmission synaptique et la plasticité, ce qui les rend pertinents en neurobiologie .
- Effets neuroprotecteurs: Certaines études suggèrent que les dérivés de la quinoxaline présentent des propriétés neuroprotectrices. Des recherches supplémentaires sont nécessaires pour explorer leur potentiel dans le traitement des maladies neurodégénératives .
- Semi-conducteurs organiques: Les composés à base de quinoxaline ont été étudiés comme semi-conducteurs organiques. Leurs propriétés électroniques les rendent adaptés aux applications dans les transistors à effet de champ organiques (OFET) et les cellules solaires .
- Excipients: Les dérivés de la quinoxaline, y compris la this compound, peuvent trouver une application comme excipients dans les formulations pharmaceutiques. Leurs propriétés physicochimiques peuvent influencer la solubilité, la stabilité et la biodisponibilité des médicaments .
- Sondes fluorescentes: Des chercheurs ont marqué des dérivés de la quinoxaline avec des étiquettes fluorescentes pour étudier les processus cellulaires. Ces sondes peuvent aider à visualiser des molécules spécifiques ou des structures cellulaires .
- Études d'inhibition enzymatique: Des composés de la quinoxaline ont été utilisés dans des dosages enzymatiques pour étudier l'activité et l'inhibition des enzymes. Leurs interactions avec les enzymes fournissent des informations sur la conception des médicaments et le mécanisme d'action .
Chimie médicinale et développement de médicaments
Neurosciences et neuropharmacologie
Science des matériaux et électronique organique
Formulations pharmaceutiques
Études biologiques et dosages
Biologie chimique et dosages enzymatiques
Apollo Scientific Ltd - this compound Progrès récents dans la synthèse et la réactivité de la quinoxaline. Organic Chemistry Frontiers, 2021. Applied Sciences | Free Full-Text | Recent Updates on the … - MDPI
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
5-bromo-7-methoxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMPZVUYILTNGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
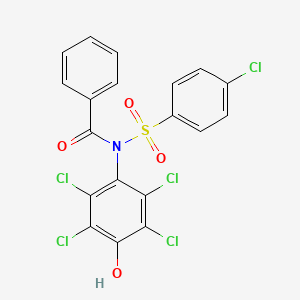

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
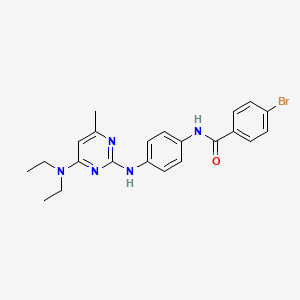
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
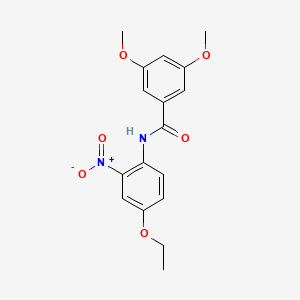

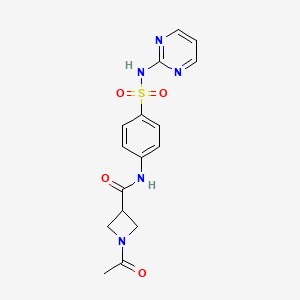
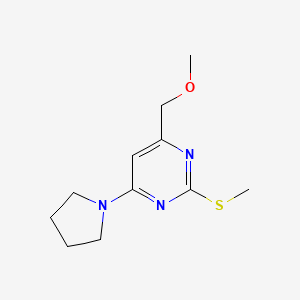

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)